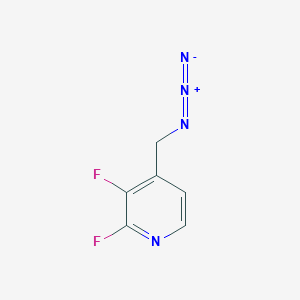

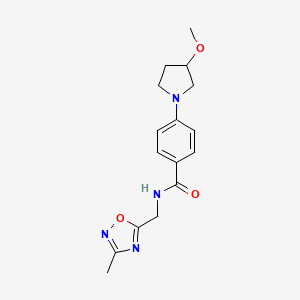

![molecular formula C24H26N2O5 B2457867 2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886154-21-8](/img/structure/B2457867.png)

2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . These compounds are synthesized using a multicomponent process and are known for their wide range of substituents .

Synthesis Analysis

The synthesis of these compounds involves a multicomponent process that is compatible with a wide range of substituents . The products can be easily isolated by crystallization without the use of chromatography .Chemical Reactions Analysis

The compound is synthesized from the reaction of different nucleophiles and electrophiles . The reactivity of enaminones, which are used in the synthesis, is due to their ambident nucleophilicity of enamines and electrophilicity of enones .科学的研究の応用

Synthesis and Derivative Formation

The compound has been part of studies focusing on the synthesis of various organic compounds with potential applications in medicinal chemistry and material science. Vydzhak and Panchishyn (2010) developed a synthesis route for 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, showcasing a method to create a wide range of derivatives of this compound. The process involved heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes to achieve high yields of the target compound, indicating its versatility in creating functionalized materials for various scientific applications (R. Vydzhak & S. Y. Panchishyn, 2010).

Applications in Material Science

One specific application of derivatives of this compound can be seen in the synthesis of alcohol-soluble n-type conjugated polyelectrolytes for use as an electron transport layer in inverted polymer solar cells. Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte using a backbone similar to the compound , demonstrating improved power conversion efficiency in solar cells due to its high conductivity and electron mobility. This indicates the potential of such compounds in enhancing the performance of organic electronics, particularly in renewable energy technologies (Lin Hu et al., 2015).

Anticancer Research

In the field of anticancer research, Nishida, Lee, and de Montellano (2010) explored the hypoxic activation of AQ4N, a prodrug, to AQ4, a topoisomerase II inhibitor, highlighting the reductive activation capability of derivatives of the discussed compound under hypoxic conditions similar to those found in solid tumors. This study presents a potential pathway for targeted cancer therapy by utilizing the chemical properties of such compounds for prodrug activation within the tumor microenvironment, showcasing their relevance in developing more effective and targeted anticancer treatments (C. Nishida, Melody Lee, & P. D. de Montellano, 2010).

将来の方向性

特性

IUPAC Name |

2-[2-(dimethylamino)ethyl]-1-(3-ethoxyphenyl)-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-5-30-17-8-6-7-15(13-17)21-20-22(27)18-10-9-16(29-4)14-19(18)31-23(20)24(28)26(21)12-11-25(2)3/h6-10,13-14,21H,5,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRLFTLCGFZYDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2457787.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2457790.png)

![(E)-methyl 2-(2-cyano-3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2457797.png)

![1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2457800.png)

![1-(4-Chlorobenzyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2457807.png)